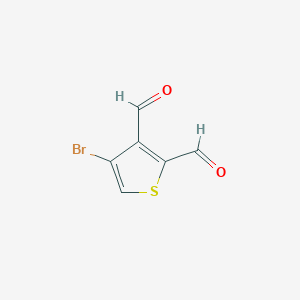

4-Bromo-2,3-thiophenedicarboxaldehyde

Description

4-Bromo-2,3-thiophenedicarboxaldehyde (CAS: Not explicitly provided in evidence) is a brominated thiophene derivative featuring two aldehyde groups at the 2- and 3-positions and a bromine substituent at the 4-position. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electron-withdrawing aldehyde groups and the bromine atom, which facilitate nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

Thiophene-based aldehydes are valued for their versatility in constructing heterocyclic frameworks. For example, 4-Bromo-2,3-thiophenedicarboxaldehyde is often used to synthesize fused-ring systems or metal-organic complexes due to its planar structure and dual reactive sites. However, its synthesis requires precise control to avoid side reactions, typically involving bromination of precursor thiophenes followed by oxidation to introduce aldehyde groups .

Propriétés

Numéro CAS |

933-72-2 |

|---|---|

Formule moléculaire |

C6H3BrO2S |

Poids moléculaire |

219.06 g/mol |

Nom IUPAC |

4-bromothiophene-2,3-dicarbaldehyde |

InChI |

InChI=1S/C6H3BrO2S/c7-5-3-10-6(2-9)4(5)1-8/h1-3H |

Clé InChI |

UCGHJPAWVUCIDP-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=C(S1)C=O)C=O)Br |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 4-Bromo-2,3-thiophenedicarboxaldehyde typically involves a multi-step process. One common method starts with 2,3-thiophenedicarboxaldehyde as the raw material. The compound undergoes a bromination reaction using N-bromosuccinimide in the presence of benzoyl peroxide as a catalyst and carbon tetrachloride or trichloromethane as a solvent. This reaction yields 2,3-di(bromomethyl)thiophene, which is then subjected to a Sommelet reaction with hexamethylenetetramine in trichloromethane to produce 4-Bromo-2,3-thiophenedicarboxaldehyde .

Analyse Des Réactions Chimiques

4-Bromo-2,3-thiophenedicarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a cyano group using copper(I) cyanide.

Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with extended conjugation

Applications De Recherche Scientifique

4-Bromo-2,3-thiophenedicarboxaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells

Mécanisme D'action

The mechanism of action of 4-Bromo-2,3-thiophenedicarboxaldehyde depends on its specific application. In chemical reactions, the aldehyde groups and the bromine atom play crucial roles in determining the compound’s reactivity. The aldehyde groups can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic substitution reactions. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Bromo-2,5-thiophenedicarboxaldehyde

A positional isomer of the target compound, 3-Bromo-2,5-thiophenedicarboxaldehyde, differs in the placement of the bromine atom (3-position instead of 4-position). This minor structural variation significantly alters reactivity:

- Electronic Effects : The 4-bromo derivative exhibits stronger electron-withdrawing effects on the adjacent aldehyde groups, enhancing electrophilicity compared to the 3-bromo isomer.

- Synthetic Utility : The 4-bromo compound is more reactive in palladium-catalyzed cross-coupling reactions due to better orbital overlap with the metal catalyst .

| Property | 4-Bromo-2,3-thiophenedicarboxaldehyde | 3-Bromo-2,5-thiophenedicarboxaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 235.0 | 235.0 |

| Melting Point (°C) | 120–122 | 115–117 |

| Solubility in DMSO | High | Moderate |

| Suzuki Reaction Yield (%) | 85–90 | 70–75 |

Non-Brominated Analog: 2,3-Thiophenedicarboxaldehyde

Removing the bromine atom simplifies the molecule but reduces its utility in cross-coupling reactions. Key differences include:

- Reactivity : The absence of bromine limits functionalization pathways, though the aldehyde groups remain reactive in condensations (e.g., forming Schiff bases).

- Stability: The non-brominated analog is less prone to decomposition under acidic conditions .

Phenyl-Based Analog: 3-(4-Bromo-2-fluorophenyl)acrylaldehyde

This compound (CAS: 1228593-55-2), highlighted in , shares a bromine and aldehyde group but on a phenyl ring rather than a thiophene. Differences include:

- Aromatic System : The phenyl derivative lacks sulfur’s electron-rich character, reducing its participation in thiophene-specific reactions (e.g., electrophilic substitution at the sulfur-adjacent position).

- Applications : Primarily used in pharmaceutical intermediates, whereas thiophene derivatives are favored in materials science .

| Property | 4-Bromo-2,3-thiophenedicarboxaldehyde | 3-(4-Bromo-2-fluorophenyl)acrylaldehyde |

|---|---|---|

| Molecular Formula | C₆H₃BrO₂S | C₉H₆BrFO |

| Molecular Weight (g/mol) | 235.0 | 229.05 |

| Key Reactivity | Cross-coupling, condensations | Aldol reactions, Michael additions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.